molecular formula C19H18N4O2S2 B2575320 3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-42-8

3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2575320
CAS No.: 392291-42-8
M. Wt: 398.5
InChI Key: UWJAMXKSQILCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as amides, thiadiazoles, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common synthetic route includes the reaction of p-toluidine with chloroacetic acid to form the corresponding amide, followed by cyclization with thiosemicarbazide to form the thiadiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the thio group allows for oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: : The oxo group can be reduced to a hydroxyl group, forming a corresponding alcohol.

  • Substitution: : The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Alcohols.

  • Substitution: : Amides or esters, depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Medicinal Chemistry: : It can serve as a lead compound for drug design, particularly in the development of new therapeutic agents targeting various diseases.

  • Biology: : Its unique structure may be used to study biological processes or as a tool in biochemical assays.

  • Industry: : It can be employed in organic synthesis as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological context, but it may involve binding to receptors or enzymes, leading to downstream effects in cellular signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the thiadiazole ring and the benzamide group. Similar compounds might include other benzamide derivatives or thiadiazole-containing molecules, but the presence of the p-tolylamino group and the specific substitution pattern sets it apart.

List of Similar Compounds

  • Benzamide derivatives: : Various benzamide compounds with different substituents.

  • Thiadiazole derivatives: : Other thiadiazole-containing molecules with different functional groups.

Properties

IUPAC Name

3-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-6-8-15(9-7-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJAMXKSQILCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.